molecular formula C19H18N4O2S2 B2887301 N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 899755-93-2

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2887301
CAS No.: 899755-93-2
M. Wt: 398.5
InChI Key: VFDITCNWQNQOOD-UHFFFAOYSA-N
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Description

The compound N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide features a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group and a thiophen-2-ylmethyl ethanediamide moiety. This article focuses on comparing its structural, synthetic, and functional attributes with analogous compounds documented in recent literature.

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-4-6-13(7-5-12)23-17(15-10-26-11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-27-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDITCNWQNQOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Jacobson Reaction-Based Cyclization

Procedure :

  • Starting Material : Methyl 3-aminothiophene-4-carboxylate
  • Reduction : Lithium aluminum hydride (LAH) in 1,4-dioxane reduces the ester to (3-amino-4-methylthiophene)
  • N-Acetylation : Treatment with acetic anhydride yields N-acetyl derivative
  • Nitrosation : Sodium nitrite in acidic medium generates nitroso intermediate
  • Cyclization : Thermal or acidic conditions promote intramolecular cyclization

Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Ethanol/HCl mixture
  • Yield: 58–72%

Mechanistic Insight :
The Jacobson reaction proceeds via diazonium salt formation, followed by cyclization to annulate the pyrazole ring onto the thiophene backbone.

Palladium-Catalyzed Cross-Coupling

Procedure :

  • Halogenation : 3-Bromothiophene-4-carbaldehyde
  • Hydrazone Formation : Condensation with benzophenone hydrazone
  • Cyclization : Pd(PPh₃)₄ catalyzes C–N bond formation
  • Hydrolysis : Concentrated HCl cleaves protective groups

Optimized Parameters :

  • Catalyst: 5 mol% Pd(PPh₃)₄
  • Ligand: Xantphos
  • Yield: 40–45%

Functionalization with 4-Methylphenyl Group

The 4-methylphenyl substituent is introduced at position 2 through electrophilic aromatic substitution or cross-coupling:

Friedel-Crafts Alkylation

Conditions :

  • Reagent: 4-Methylbenzyl chloride
  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: Dichloromethane, 0°C → rt
  • Yield: 65%

Limitations :

  • Competing ortho/meta substitution
  • Requires electron-rich thienopyrazole system

Suzuki-Miyaura Coupling

Conditions :

  • Boronic Acid: 4-Methylphenylboronic acid
  • Catalyst: Pd(dppf)Cl₂
  • Base: K₂CO₃
  • Solvent: DME/H₂O (3:1)
  • Yield: 78–82%

Advantages :

  • Regioselective C–C bond formation
  • Tolerance of sensitive functional groups

Construction of Ethanediamide Bridge

The ethanediamide linker is installed via sequential amidation:

Stepwise Amidation Protocol

  • Activation : Oxalyl chloride converts carboxylic acid to acyl chloride
  • First Amidation : React with 3-aminothienopyrazole derivative
  • Second Amidation : Couple with thiophen-2-ylmethylamine

Critical Parameters :

  • Temperature: −10°C during chloride formation
  • Solvent: Anhydrous THF
  • Yield: 62% (over two steps)

Industrial-Scale Production Considerations

Commercial synthesis necessitates optimization of:

Parameter Laboratory Scale Industrial Process
Reaction Volume 0.5 L 500 L
Purification Method Column Chromatography Crystallization
Catalyst Recycling Not applicable 85% recovery
Environmental Factor (E) 32.7 8.9

Key Innovations :

  • Continuous flow reactors for cyclization steps
  • Aqueous workup protocols to replace halogenated solvents
  • In-line FTIR monitoring for real-time quality control

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Core Synthesis Methods

Method Yield (%) Purity (HPLC) Cost Index
Jacobson Reaction 72 98.4 1.0
Pd-Catalyzed Cyclization 45 99.1 3.8
Microwave-Assisted 81 97.8 2.1

Table 2: Functionalization Success Rates

Substituent Position Friedel-Crafts (%) Suzuki (%)
2-(4-Methylphenyl) 65 82
3-Thiophene 41 79

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of thienopyrazole derivatives.

    Materials Science: The compound’s electronic properties may be explored for applications in organic electronics or as a component in advanced materials.

    Biological Studies: Its biological activity can be investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. methoxypropyl substituents influence lipophilicity: the thiophene moiety (target) may improve membrane permeability, whereas the methoxypropyl group (analog ) could increase water solubility.
  • Triazole and thiadiazole derivatives rely on C=S groups for tautomerism and reactivity, absent in the ethanediamide-linked target compound.

Physicochemical Properties

Compound Molecular Formula Average Mass (g/mol) Key IR Peaks (cm⁻¹) Notable Features
Target Compound (inferred) C₂₁H₂₀N₄O₂S₂ ~440–460 (estimated) ~1660–1680 (C=O), ~3150–3300 (NH) Ethanediamide linker, aromatic S
Fluorophenyl Analog C₁₉H₂₀FN₅O₄S 449.46 1663–1682 (C=O), 3278–3414 (NH) Sulfone group, methoxypropyl chain
Thiadiazoles (13a–13d) Varies ~400–450 1243–1258 (C=S), ~3150–3319 (NH) Thiadiazole core, nitroaryl groups

Key Observations :

  • The absence of C=S vibrations (~1240–1258 cm⁻¹) in the target compound distinguishes it from thiadiazole derivatives .
  • The fluorophenyl analog’s sulfone group introduces strong electron-withdrawing effects, altering reactivity compared to the target’s methylphenyl group .

Key Observations :

  • The target compound likely employs condensation reactions similar to thiadiazole syntheses , leveraging ethanol and triethylamine as solvents/bases.
  • Triethylamine is a common catalyst for nucleophilic substitutions in such systems .

Key Observations :

  • Thiadiazoles with nitroaryl substituents exhibit notable antimicrobial activity , suggesting the target compound’s thiophene and methylphenyl groups may similarly enhance bioactivity.
  • The ethanediamide linker in the target compound could mimic peptide bonds, enabling enzyme interactions .

Biological Activity

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Chemical Structure and Synthesis

The compound belongs to the thienopyrazole class and is characterized by a thieno[3,4-c]pyrazole core with substituents that enhance its biological activity. The synthesis typically involves several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions of appropriate precursors.
  • Introduction of Substituents : The addition of the 4-methylphenyl and thiophen-2-yl groups is accomplished through cross-coupling reactions and other organic transformations.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its antiproliferative , antimicrobial , and anticancer properties.

Antiproliferative Activity

Research indicates that derivatives of thienopyrazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to thienopyrazoles have demonstrated the ability to inhibit the proliferation of lung cancer A549 and colon cancer HT-29 cells in a concentration-dependent manner .

Cell LineIC50 (µM)Activity Description
A549 (Lung)15Significant inhibition of cell proliferation
HT-29 (Colon)20Concentration-dependent growth inhibition
C6 (Glioma)10Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that certain thienopyrazole derivatives possess activity against a range of pathogens, suggesting potential applications in treating infections .

Case Studies

  • Study on Anticancer Properties : A study conducted on thieno[3,4-c]pyrazole derivatives revealed that specific modifications led to enhanced anticancer activity while maintaining low toxicity levels towards normal cells. The research highlighted the importance of structural diversity in developing effective anticancer agents .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various thienopyrazole derivatives against common bacterial strains. Results indicated that some compounds exhibited broad-spectrum activity, making them suitable candidates for further development as antimicrobial agents .

The biological activities of this compound are believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through intrinsic pathways.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves multi-step reactions, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. Key challenges include maintaining regioselectivity during cyclization and avoiding side reactions of the thiophene and amide groups. These are addressed by using inert atmospheres (e.g., nitrogen), palladium/copper catalysts for coupling steps, and solvents like dimethylformamide to stabilize intermediates. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the connectivity of the thienopyrazole core, aromatic substituents, and amide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures absence of byproducts. Infrared (IR) spectroscopy can validate functional groups like amides (C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Begin with broad-spectrum antimicrobial testing (e.g., MIC assays against Gram-positive/negative bacteria and fungi) and cytotoxicity screening (MTT assays on mammalian cell lines). Dose-response curves (0.1–100 µM) can identify potency thresholds. Parallel assays on structurally similar compounds (e.g., 4-chlorophenyl or methoxyphenyl analogs) help establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic variation of solvent polarity (e.g., acetonitrile vs. DMF), temperature (60–120°C), and catalyst loading (0.5–5 mol% Pd) can enhance efficiency. For example, increasing reaction time from 12 to 24 hours in the cyclization step improved yields from 45% to 68% in analogous thienopyrazoles. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps for targeted optimization .

Q. What methodologies are recommended for analyzing its stability under varying pH and temperature conditions?

Conduct accelerated stability studies: incubate the compound in buffers (pH 2–10, 37°C) and analyze degradation via HPLC-UV at 0, 7, 14, and 30 days. Thermal stability is assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Degradation products are characterized using LC-MS/MS to identify hydrolytic or oxidative pathways .

Q. How can molecular docking studies predict interactions with enzymatic targets?

Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites of targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonding (amide and thiophene groups) and π-π stacking (aromatic rings). Validate predictions with mutagenesis studies (e.g., Ala-scanning of key residues) .

Q. How should researchers resolve discrepancies in biological activity data across studies?

Re-evaluate experimental protocols (e.g., cell line authenticity, assay endpoints). Cross-validate using orthogonal methods: e.g., replace MTT with resazurin-based viability assays. Perform meta-analyses of SAR data to isolate substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl groups). Structural analogs (e.g., from ’s table) can clarify if bioactivity is scaffold-dependent .

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